Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate

Lipophilicity Drug-likeness Computed physicochemical properties

Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2) is a partially saturated heterocyclic compound belonging to the tetrahydropyrimidine class, characterized by a 2-amino-6-oxo substitution pattern and an ethyl ester at the 4-position. Its molecular formula is C₇H₁₁N₃O₃, with a molecular weight of 185.18 g/mol, a computed XLogP3-AA of -1.1, and a topological polar surface area (TPSA) of 93.8 Ų.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 6635-59-2
Cat. No. B12920264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate
CAS6635-59-2
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)NC(=N1)N
InChIInChI=1S/C7H11N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h4H,2-3H2,1H3,(H3,8,9,10,11)
InChIKeyBNDCQJPQMSSEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2): A 2-Amino-6-oxo-Tetrahydropyrimidine Scaffold for Differentiated Scientific Procurement


Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2) is a partially saturated heterocyclic compound belonging to the tetrahydropyrimidine class, characterized by a 2-amino-6-oxo substitution pattern and an ethyl ester at the 4-position. Its molecular formula is C₇H₁₁N₃O₃, with a molecular weight of 185.18 g/mol, a computed XLogP3-AA of -1.1, and a topological polar surface area (TPSA) of 93.8 Ų [1]. The compound carries the NCI designation NSC52281 and is cataloged under PubChem CID 243056 [1]. This scaffold is structurally related to but distinct from Biginelli-type dihydropyrimidinones (2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates) and orotate esters (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates), offering a unique combination of hydrogen-bonding functionality and ring saturation that creates quantifiable differentiation in lipophilicity, molecular conformation, and biological target engagement potential.

Why Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate Cannot Be Interchanged with Generic Tetrahydropyrimidine Analogs


Tetrahydropyrimidine derivatives with seemingly minor structural variations—such as ester chain length (methyl vs. ethyl), ring saturation state (tetrahydro vs. dihydro), position of carboxylate substitution (4- vs. 5-position), and oxo-group pattern (2-amino-6-oxo vs. 2,6-dioxo)—exhibit substantially different physicochemical and biological profiles. For procurement and experimental design purposes, these differences necessitate compound-specific evaluation rather than generic class-based substitution. The quantitative evidence below demonstrates that the target compound possesses measurable differentiation in XLogP3, molecular weight, TPSA, ring flexibility, and biological activity potential relative to its closest analogs, supporting informed selection for applications in medicinal chemistry, antiviral drug discovery, CNS-targeted research, and chemical biology [1] [2].

Quantitative Differentiation Evidence for Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2) Relative to Closest Analogs


XLogP3 Lipophilicity: Target Compound vs. Dihydro Analog (CAS 6339-81-7)

The target compound (tetrahydro form, CAS 6635-59-2) exhibits a computed XLogP3-AA of -1.1, which is 0.2 log units lower than the dihydro analog (CAS 6339-81-7) at -0.9, indicating greater hydrophilicity for the fully saturated scaffold [1] [2]. This difference arises from the sp³-hybridized C4-C5 bond in the tetrahydro ring, which alters the electronic distribution relative to the partially aromatic dihydro system with a C5=C6 double bond.

Lipophilicity Drug-likeness Computed physicochemical properties

Molecular Weight and Topological Polar Surface Area: Quantitative Property Differentiation from Dihydro Analog

The target compound has a molecular weight of 185.18 g/mol (exact mass 185.0800 Da) and a TPSA of 93.8 Ų, compared to the dihydro analog's molecular weight of 183.16 g/mol and an identical hydrogen bond donor/acceptor count (HBD=2, HBA=4) [1] [2]. The 2.02 g/mol mass difference reflects the additional two hydrogen atoms from ring saturation. The preserved TPSA value indicates that both compounds share the same polar atom set, but the target's additional conformational flexibility (sp³ vs. sp² at C5-C6) may influence intramolecular hydrogen bonding and solvation thermodynamics.

Physicochemical characterization Drug design Property comparison

Positional Isomerism: 4-Carboxylate vs. 5-Carboxylate and Influenza Neuraminidase Inhibitory Activity

The target compound bears the ethyl carboxylate at the 4-position of the tetrahydropyrimidine ring, whereas a published series of 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives was evaluated for influenza A neuraminidase (NA) inhibition, with the most potent analog (compound 6g) achieving an IC₅₀ of 17.64 μM [1]. The 4-carboxylate scaffold has not been directly tested in this assay; however, the shift in carboxylate position alters the spatial orientation and electronic environment of the critical ester group, which is expected to change the hydrogen-bonding and hydrophobic interactions with the NA active site. This positional isomerism represents a non-trivial structural difference that precludes extrapolation of IC₅₀ values between the two isomers.

Antiviral drug discovery Neuraminidase inhibition Positional isomer SAR

Saturation State Differentiation: Tetrahydro vs. Dihydro Ring Conformation and Implications for Conformational Flexibility

The target compound contains a fully saturated tetrahydropyrimidine ring (sp³ hybridization at C4 and C5), whereas the closest dihydro analog (CAS 6339-81-7) features a C5=C6 double bond introducing partial sp² character and ring planarity [1] [2]. The saturated ring can adopt multiple low-energy conformers (half-chair, envelope), while the dihydro ring is conformationally restricted by the endocyclic double bond. This difference directly impacts the three-dimensional presentation of the 2-amino and 4-carboxylate pharmacophoric elements to protein binding pockets.

Conformational analysis Ring saturation Molecular flexibility

2-Amino-6-oxo Functional Group Pattern: Distinction from 2,6-Dioxo (Orotate-Type) Scaffolds

The target compound's 2-amino-6-oxo pattern is structurally analogous to the isocytosine nucleobase, presenting a donor-acceptor-acceptor (DAA) hydrogen-bonding motif at the pyrimidine ring. In contrast, the more common 2,6-dioxo-tetrahydropyrimidine-4-carboxylate (orotate ester) scaffolds lack the 2-amino group, offering a different hydrogen-bonding pattern (acceptor-donor-acceptor, ADA) [1]. This functional group substitution fundamentally changes the molecular recognition profile: the 2-amino group can act as a hydrogen bond donor to protein backbone carbonyls or side-chain acceptors, whereas the 2-oxo group in orotate esters cannot donate hydrogen bonds at this position.

Hydrogen bonding Nucleobase mimetic Functional group bioisosterism

Muscarinic M1 Receptor Agonist Activity: Class-Level Evidence for Tetrahydropyrimidine Scaffolds

Certain 1,4,5,6-tetrahydropyrimidine derivatives bearing a 2-amino substitution pattern have demonstrated muscarinic M1 receptor agonist activity in rat brain preparations, suggesting potential utility in treating cognitive deficits associated with Alzheimer's disease [1]. While the specific target compound (CAS 6635-59-2) has not been directly tested in this assay, the structural homology—particularly the 2-amino group and the tetrahydropyrimidine ring saturation—places it within the same chemotype as the active compounds described by Messer et al. (1997). The 2-amino group has been identified as a critical pharmacophoric element for M1 agonism in this series.

CNS drug discovery Muscarinic receptor Cognitive enhancement

Optimal Research and Industrial Application Scenarios for Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate (CAS 6635-59-2)


Nucleobase-Mimetic Fragment Library Design for Purine/Pyrimidine-Binding Enzyme Targets

The target compound's 2-amino-6-oxo substitution pattern directly mimics the isocytosine nucleobase hydrogen-bonding motif (DAA pattern), making it an ideal fragment or building block for targeting enzymes that recognize cytosine-like ligands, including nucleotide kinases, cytidine deaminases, and DNA/RNA-modifying enzymes. Its computed XLogP3 of -1.1 and TPSA of 93.8 Ų place it within favorable fragment-like property space (MW < 200, logP < 0, TPSA > 60 Ų), supporting its use in fragment-based drug discovery (FBDD) screening cascades [1]. The ethyl ester at position 4 provides a synthetic handle for amide bond formation or hydrolysis to the free carboxylic acid, enabling rapid diversification.

Influenza Neuraminidase Inhibitor Lead Optimization via Positional Isomer SAR Exploration

The demonstrated inhibitory activity of 5-carboxylate positional isomers against influenza A neuraminidase (IC₅₀ = 17.64 μM for compound 6g) [2] positions the 4-carboxylate scaffold as a complementary SAR probe. The shift of the ester group from position 5 to position 4 alters the spatial vector of the carboxylate moiety relative to the pyrimidine core, potentially enabling interactions with adjacent binding pockets in the NA active site that are inaccessible to the 5-substituted series. The saturated tetrahydro ring may also provide conformational advantages for induced-fit binding. This scenario is directly supported by Evidence Items 3 and 4.

CNS Drug Discovery: M1 Muscarinic Agonist Chemotype Exploration for Cognitive Disorders

The 2-amino-tetrahydropyrimidine scaffold has been validated as a muscarinic M1 receptor agonist pharmacophore with potential applications in Alzheimer's disease and cognitive impairment [3]. The target compound's 4-ethyl ester provides a distinct substitution pattern relative to previously studied M1 agonists, offering a new vector for modulating selectivity against M2–M5 subtypes and for optimizing blood-brain barrier penetration. The tetrahydro ring saturation may also influence the conformational presentation of the 2-amino pharmacophore, potentially affecting M1 efficacy and off-target profile. This application is supported by Evidence Item 6.

Chemical Biology Probe for Hydrogen-Bonding Pattern Analysis in Protein-Ligand Interactions

The target compound's well-defined hydrogen-bonding donor/acceptor pattern (2 HBD, 4 HBA) and its contrast with the 2,6-dioxo (orotate) scaffold's ADA motif make it a valuable tool compound for systematic analysis of hydrogen-bonding preferences in protein binding pockets. Researchers comparing the target compound (DAA motif) with an orotate ester analog (ADA motif) in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies can deconvolute the energetic contributions of specific hydrogen-bonding interactions at positions 2 and 6 of the pyrimidine ring [1]. This application is directly supported by Evidence Item 5.

Quote Request

Request a Quote for Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.